(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of furan, isoxazole, thiophene, and piperidine rings. This unique structure makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The isoxazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the isoxazole ring could produce isoxazoline derivatives.
Scientific Research Applications
(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: can be compared with other isoxazole derivatives, such as and .
Uniqueness
The uniqueness of This compound lies in its specific combination of ring systems and functional groups, which confer distinct properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(14-10-16(22-18-14)15-2-1-8-21-15)19-6-3-12(4-7-19)13-5-9-23-11-13/h1-2,5,8-12H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXGDWVCWDBUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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